

SAMS Peptide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SAMS Peptide*

Cat. No.: *B612538*

[Get Quote](#)

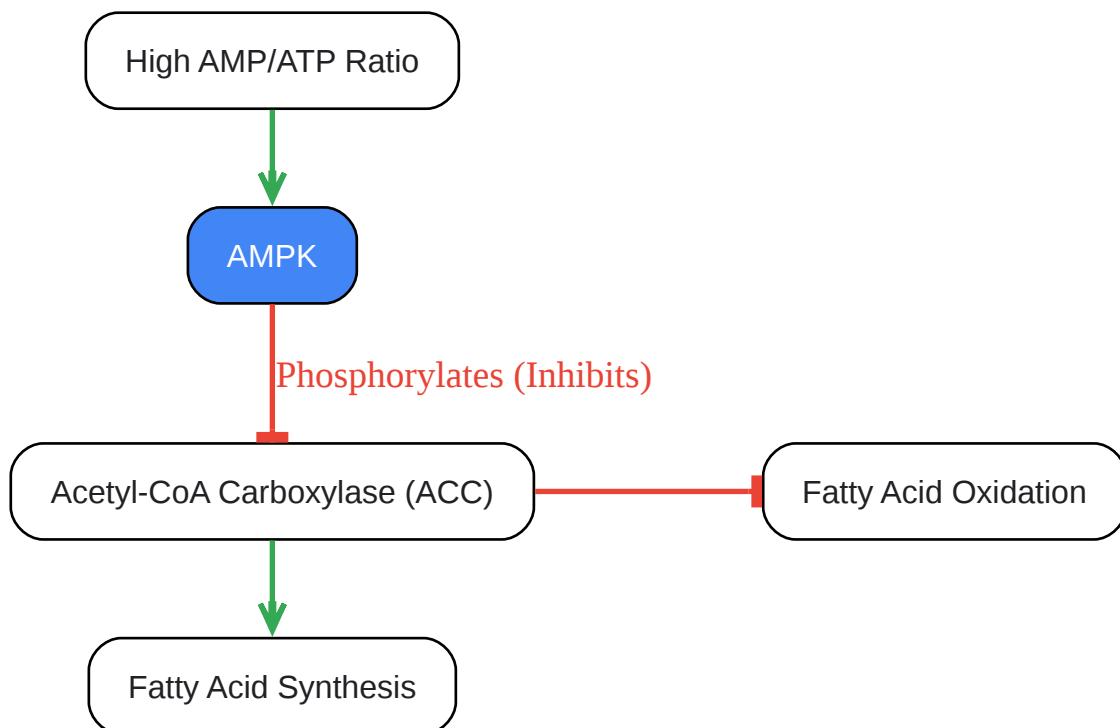
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the SAMS (Substrate for AMP-activated protein kinase, Synthetic) peptide, a crucial tool for studying the activity of AMP-activated protein kinase (AMPK). This document details its sequence and structure, its role as a specific substrate for AMPK, quantitative kinetic data, and detailed experimental protocols for its use in kinase assays.

SAMS Peptide: Sequence and Physicochemical Properties

The **SAMS peptide** is a synthetic peptide designed to be a highly specific and efficient substrate for AMP-activated protein kinase (AMPK)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#). It is based on the amino acid sequence surrounding the primary phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC), a key downstream target of AMPK[\[5\]](#)[\[6\]](#). To enhance its specificity for AMPK, the serine residue at position 77 of the native ACC sequence, a target for protein kinase A (PKA), has been replaced with an alanine in the **SAMS peptide**[\[5\]](#)[\[6\]](#). Additionally, two arginine residues are typically added to the C-terminus to facilitate the peptide's binding to phosphocellulose paper, a common method for separating phosphorylated and unphosphorylated peptides in radiometric assays[\[5\]](#).

Table 1: **SAMS Peptide** Sequence and Physicochemical Properties


Property	Value	Reference
Amino Acid Sequence (Single Letter Code)	HMRSAMSGLHLVKRR	[1] [5] [7] [8]
Amino Acid Sequence (Three Letter Code)	H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH	[1] [7]
Molecular Weight	Approximately 1779.15 - 1780.0 Da	[1] [4] [5] [7] [9]
Purity	Typically >80% or >95% depending on the supplier	[5] [9]
Solubility	Soluble in water and physiological buffers	[1] [4] [7] [9]

Mechanism of Action and Role in AMPK Signaling

The **SAMS peptide** serves as a substrate for the kinase activity of AMPK. AMPK is a central regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio[\[10\]](#). Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP[\[11\]](#)[\[12\]](#).

One of the primary downstream targets of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis[\[11\]](#)[\[13\]](#)[\[14\]](#). AMPK phosphorylates ACC at Ser79 (in ACC1) and Ser212 (in ACC2), leading to its inactivation[\[11\]](#)[\[14\]](#). This inhibition of ACC activity reduces the production of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation[\[11\]](#). The **SAMS peptide** mimics this natural substrate, allowing for a specific and sensitive measurement of AMPK activity *in vitro*[\[4\]](#)[\[6\]](#).

Below is a diagram illustrating the central role of AMPK in cellular metabolism and its interaction with ACC.

[Click to download full resolution via product page](#)

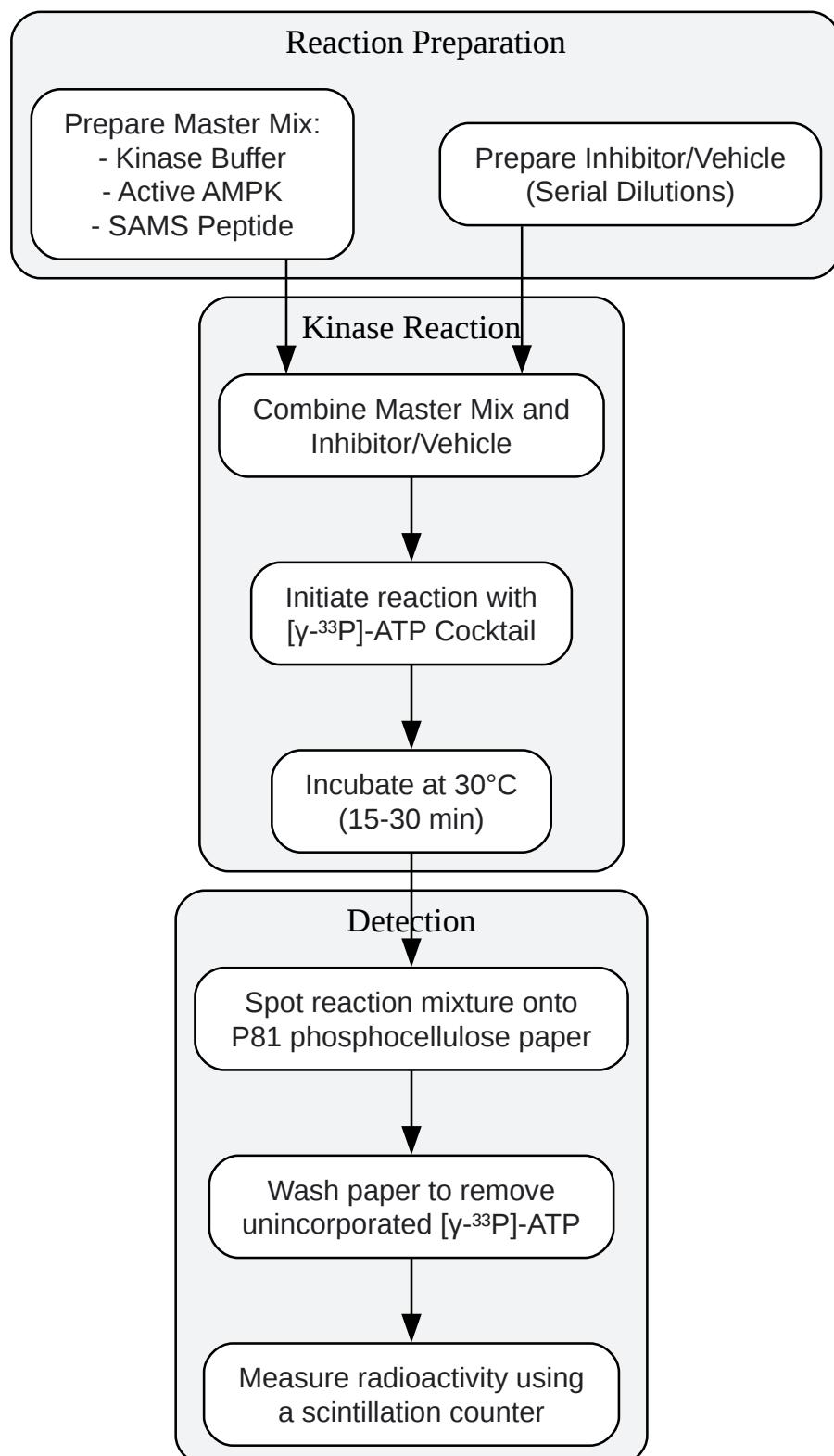
AMPK Signaling Pathway

Quantitative Data

The **SAMS peptide** is a well-characterized substrate for AMPK, and its kinetic parameters have been determined in several studies. These values are essential for designing robust and quantitative kinase assays.

Table 2: Kinetic Parameters for **SAMS Peptide** and ATP in AMPK Assays

Parameter	Value	Enzyme Source	Method	Reference
Km for SAMS Peptide	15.68 μ M	Recombinant AMPK $\alpha 1\beta 1\gamma 1$	ELISA-based	[15]
Km for SAMS Peptide	26.67 μ M	Recombinant AMPK $\alpha 1\beta 1\gamma 1$	Radiometric	[15]
Km for ATP	25.27 μ M	Recombinant AMPK $\alpha 1\beta 1\gamma 1$	ELISA-based	[15]
Km for ATP	26.04 μ M	Recombinant AMPK $\alpha 1\beta 1\gamma 1$	Radiometric	[15]
Vmax for SAMS Peptide	2.5 times higher than for acetyl-CoA carboxylase	-	-	[7]


Experimental Protocols

The **SAMS peptide** is widely used in various assay formats to measure AMPK activity. The two most common methods are the radiometric assay, which measures the incorporation of radiolabeled phosphate, and the ELISA-based assay, which uses an antibody to detect the phosphorylated peptide.

Radiometric AMPK Activity Assay

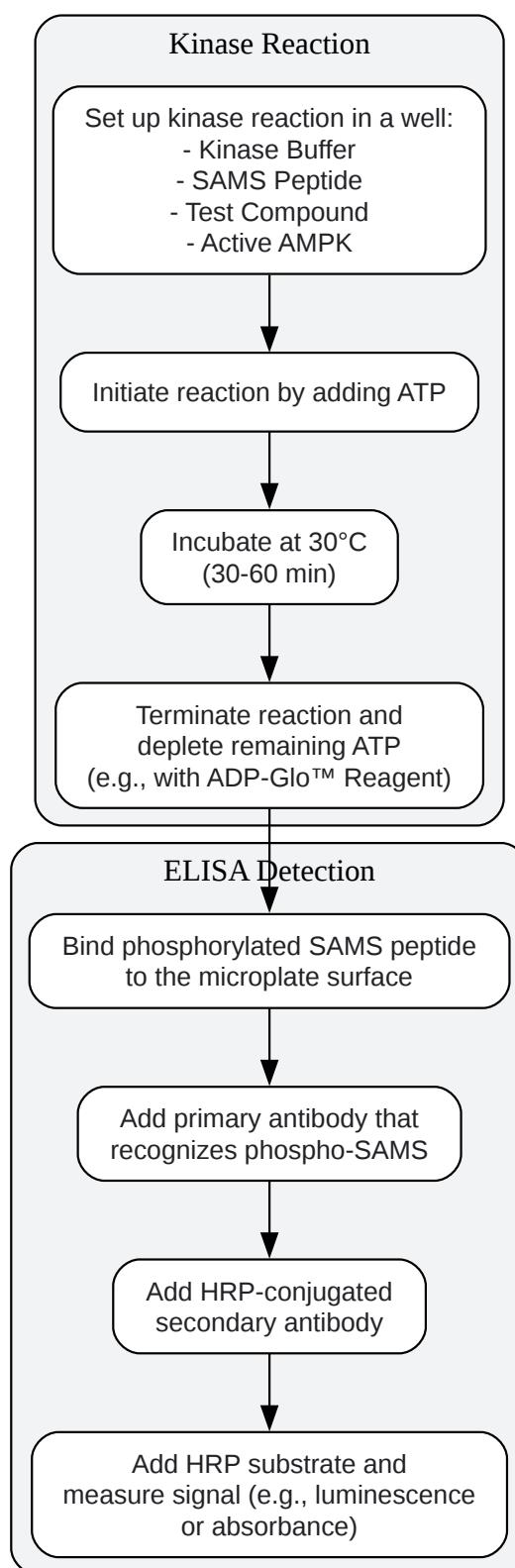
This protocol is a classic and highly sensitive method for determining AMPK activity.

Workflow for Radiometric AMPK Assay

[Click to download full resolution via product page](#)

Radiometric AMPK Assay Workflow

Detailed Methodology:


- Materials:
 - Active AMPK enzyme
 - **SAMS peptide** substrate (HMRSAMSGLHLVKRR)
 - Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[16]
 - [γ -³³P]-ATP or [γ -³²P]-ATP[5][16]
 - 10 mM ATP stock solution
 - P81 phosphocellulose paper[5][16][17]
 - 1% or 0.75% Phosphoric acid[5][16][17]
 - Acetone[5][17]
 - Scintillation counter and scintillation fluid
- Procedure:
 - Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the **SAMS peptide** substrate[16].
 - Prepare inhibitor/vehicle: Serially dilute the test compound (inhibitor or activator) in the appropriate solvent (e.g., DMSO) and then into the Kinase Assay Buffer to the desired final concentrations. Include a vehicle-only control[16].
 - Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix with the diluted compound or vehicle. Start the reaction by adding the [γ -³³P]-ATP or [γ -³²P]-ATP cocktail (a mix of unlabeled ATP and radiolabeled ATP). The final reaction volume is typically 25 μ L[5][16].

- Incubate: Incubate the reaction mixture at 30°C or 37°C for 10-30 minutes. The incubation time should be within the linear range of the kinase reaction[5][16][17].
- Stop the reaction: Terminate the reaction by spotting a portion (e.g., 15-20 µL) of the reaction mixture onto a P81 phosphocellulose paper strip[5][16][17].
- Wash: Wash the P81 paper strips multiple times (e.g., three times for 5-10 minutes each) in a bath of 1% or 0.75% phosphoric acid to remove unincorporated radiolabeled ATP[5][16][17]. A final wash in acetone can be performed[5][17].
- Quantify: Allow the paper to dry, then place it in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter[5][17].

ELISA-Based AMPK Activity Assay

This method offers a non-radioactive alternative for measuring AMPK activity and is amenable to high-throughput screening.

Workflow for ELISA-Based AMPK Assay

[Click to download full resolution via product page](#)

ELISA-Based AMPK Assay Workflow

Detailed Methodology:

- Materials:
 - Active AMPK enzyme
 - **SAMS peptide** substrate
 - Kinase Assay Buffer
 - ATP
 - A method to terminate the reaction and deplete ATP (e.g., ADP-Glo™ Reagent)[[16](#)]
 - White multi-well plates (for luminescence) or clear plates (for absorbance)
 - An antibody that specifically recognizes the phosphorylated **SAMS peptide** (e.g., anti-phospho-Acetyl-CoA carboxylase (Ser79) antibody)[[18](#)]
 - A horseradish peroxidase (HRP)-conjugated secondary antibody
 - HRP substrate (e.g., luminol-based for chemiluminescence or TMB for colorimetric detection)
 - Plate reader (luminometer or spectrophotometer)
- Procedure:
 - Set up the kinase reaction: In a multi-well plate, add the Kinase Assay Buffer, **SAMS peptide** substrate, and the desired concentrations of the test compound (and a vehicle control)[[16](#)][[18](#)].
 - Initiate the reaction: Add the active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 µL[[16](#)].
 - Incubate: Incubate the plate at 30°C for 30-60 minutes[[16](#)].

- Terminate the kinase reaction and deplete ATP: Add a reagent to stop the kinase reaction and remove any remaining ATP. For example, add an equal volume of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes[16].
- Bind peptide to the plate: The phosphorylated **SAMS peptide** is then captured on the surface of the microplate well. The specific method for this will depend on the assay kit or protocol being used[18].
- Antibody incubations:
 - Add a primary antibody that specifically binds to the phosphorylated **SAMS peptide** and incubate[18].
 - Wash the plate to remove unbound primary antibody.
 - Add an HRP-conjugated secondary antibody that binds to the primary antibody and incubate.
 - Wash the plate to remove unbound secondary antibody.
- Signal detection: Add the HRP substrate to the wells. After a short incubation, measure the resulting signal (luminescence or absorbance) using a plate reader. The signal intensity is proportional to the amount of phosphorylated **SAMS peptide**, and therefore to the AMPK activity[18].

Conclusion

The **SAMS peptide** is an invaluable tool for researchers studying AMPK activity. Its high specificity and well-characterized kinetic properties make it suitable for a variety of in vitro kinase assays. The detailed protocols provided in this guide offer a starting point for the reliable and reproducible measurement of AMPK activity, which is crucial for understanding the role of this key metabolic regulator in health and disease, as well as for the development of novel therapeutic agents targeting the AMPK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iscabiocchemicals.com [iscabiocchemicals.com]
- 2. gencefebio.com [gencefebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SAMS Peptide (CAS 125911-68-4): R&D Systems [rndsystems.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. SAMS Peptide [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]
- 9. SAMS peptide, AMP-activated protein kinase substrate (CAS 125911-68-4) | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis | eLife [elifesciences.org]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. diacomp.org [diacomp.org]
- 18. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- To cite this document: BenchChem. [SAMS Peptide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612538#sams-peptide-sequence-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com